
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Vue d'ensemble
Description
“2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS number 1803582-70-8 . Its molecular formula is C11H24Cl2N2 and it has a molecular weight of 255.23 .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, which is part of the 1,2,3,6-tetrahydropyridinyl group . It also contains two chlorine atoms, which are part of the dihydrochloride group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.23 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .Applications De Recherche Scientifique
Antibacterial Activities
The compound 2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride may have potential antibacterial applications. Similar structures have been screened for their activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Pharmacological Properties
Tetrahydropyridines, which share a structural similarity with the compound , have been reported to possess pharmacological properties. They have been identified as dopamine-2 receptor agonists and have applications in sedation, antipsychotic treatments, antiemetic therapies, and migraine remedies .
Synthesis of Novel Derivatives
The tert-butyl group in the compound’s structure suggests that it could be used in the synthesis of novel derivatives. There has been research on the introduction of tert-butyl groups into various systems, leading to structurally novel compounds with potential applications in medicinal chemistry .
Catalysis
Compounds containing tert-butyl groups have been used as ligands in catalytic processes. They can facilitate reactions such as the methylation of unactivated alkyl halides and acid chlorides or in reductive dimerization reactions .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-11(2,3)10-4-7-13(8-5-10)9-6-12;;/h4H,5-9,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRSMVKLQQJQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



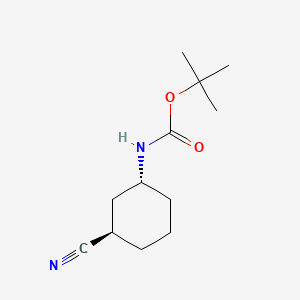


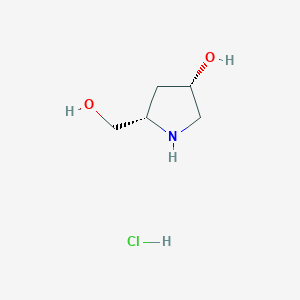

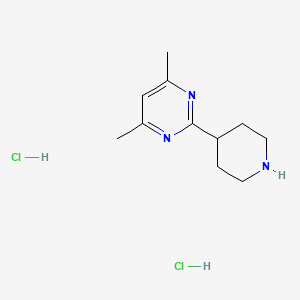
![2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1405686.png)
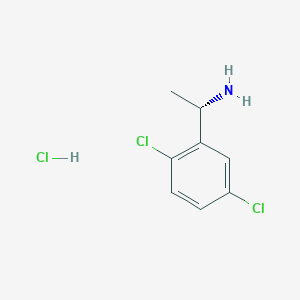
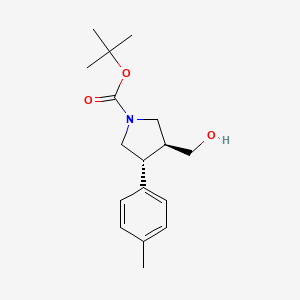
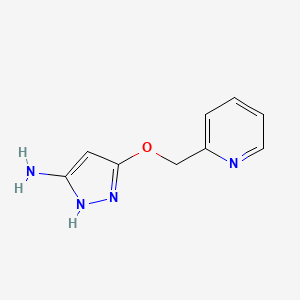
![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)

![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)
